molecular formula C20H22N2O4 B3974760 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole

1-acetyl-3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole

Cat. No. B3974760
M. Wt: 354.4 g/mol
InChI Key: LYYKBILIFWWHIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole is a compound that belongs to the pyrazole family. It is a synthetic compound that was first synthesized in 2007. This compound has gained a lot of attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.

Mechanism of Action

The exact mechanism of action of 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole is not yet fully understood. However, it has been suggested that its anti-inflammatory and anti-cancer properties are due to its ability to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). Its insecticidal properties are thought to be due to its ability to disrupt the nervous system of insects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of certain cancer cells and bacteria. It has also been found to reduce inflammation in animal models. Its insecticidal properties have been observed in various insect species.

Advantages and Limitations for Lab Experiments

The advantages of using 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole in lab experiments include its ability to selectively inhibit certain enzymes and its potential applications in various fields of scientific research. However, its limitations include its low solubility in water and its potential toxicity to certain organisms.

Future Directions

There are several future directions for the research on 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole. Some of these include:
1. Further investigation of its anti-inflammatory and anti-cancer properties, and its potential applications in the development of new cancer therapies.
2. Development of new antibiotics based on its ability to inhibit the growth of certain bacteria and fungi.
3. Investigation of its potential applications in the development of new pesticides.
4. Development of new materials such as polymers and dyes based on its unique chemical structure.
5. Further investigation of its insecticidal properties and its potential applications in pest control.
Conclusion:
This compound is a synthetic compound that has gained a lot of attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. Its ability to selectively inhibit certain enzymes and its potential applications in various fields of scientific research make it a promising candidate for further investigation.

Scientific Research Applications

1-Acetyl-3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole has shown potential applications in various fields of scientific research. In medicine, it has been found to exhibit anti-inflammatory and anti-cancer properties. It has also been found to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antibiotics. In agriculture, it has been found to have insecticidal properties, making it a potential candidate for the development of new pesticides. In material science, it has been found to have potential applications in the development of new materials such as polymers and dyes.

properties

IUPAC Name

1-[5-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-13(23)22-17(15-7-5-6-8-18(15)24-2)12-16(21-22)14-9-10-19(25-3)20(11-14)26-4/h5-11,17H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYKBILIFWWHIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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